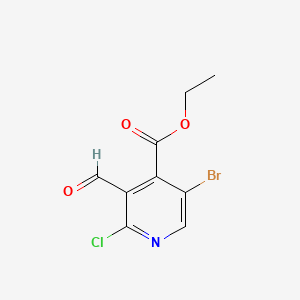
Ethyl 5-bromo-2-chloro-3-formylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-chloro-3-formylisonicotinate is a chemical compound with the molecular formula C9H7BrClNO3 It is a derivative of isonicotinic acid and contains bromine, chlorine, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-chloro-3-formylisonicotinate typically involves the bromination and chlorination of isonicotinic acid derivatives. One common method includes the following steps:
Bromination: Isonicotinic acid is first brominated using bromine in the presence of a suitable solvent such as acetic acid.
Chlorination: The brominated product is then chlorinated using thionyl chloride or phosphorus pentachloride.
Formylation: The resulting compound is formylated using formic acid or a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: Finally, the formylated product is esterified with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-chloro-3-formylisonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted isonicotinates with various functional groups depending on the nucleophile used.
Reduction: Ethyl 5-bromo-2-chloro-3-hydroxyisonicotinate.
Oxidation: Ethyl 5-bromo-2-chloro-3-carboxyisonicotinate.
Scientific Research Applications
Ethyl 5-bromo-2-chloro-3-formylisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-chloro-3-formylisonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of bromine, chlorine, and formyl groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Ethyl 5-bromo-2-chloro-3-formylisonicotinate can be compared with other halogenated isonicotinates:
Ethyl 5-bromo-2-chloroisonicotinate: Lacks the formyl group, which may affect its reactivity and biological activity.
Ethyl 5-bromo-3-formylisonicotinate: Lacks the chlorine atom, which may influence its chemical properties and applications.
Ethyl 2-chloro-3-formylisonicotinate:
The unique combination of bromine, chlorine, and formyl groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H7BrClNO3 |
|---|---|
Molecular Weight |
292.51 g/mol |
IUPAC Name |
ethyl 5-bromo-2-chloro-3-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7BrClNO3/c1-2-15-9(14)7-5(4-13)8(11)12-3-6(7)10/h3-4H,2H2,1H3 |
InChI Key |
ANQVVQNYJCBYNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















